molecular formula C15H17N3O4 B602019 5-Acetyl Imazapyr CAS No. 113052-10-1

5-Acetyl Imazapyr

Cat. No. B602019
M. Wt: 303.32
InChI Key:
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Description

Imazapyr is an imidazolinone herbicide used to control various types of vegetation including grasses, broadleaves, vines, brambles, brush, and trees . It disrupts an enzyme found only in plants that is necessary for protein synthesis, and interferes with cell growth and DNA synthesis in plants . The isopropyl amine salt of imazapyr is the active ingredient in several herbicides .


Synthesis Analysis

Imazapyr’s fate in soil has been studied, with a focus on the effects of biochars produced from oil palm empty fruit bunches (EFB) and rice husk (RH) . The study found that soil amendment significantly increased soil sorption capacity and reduced herbicide leaching . The herbicide photo-degradation rate was significantly reduced, while the herbicide bio-degradation increased with the biochars applications .


Molecular Structure Analysis

The chemical name of Imazapyr is 2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl] nicotinic acid . It belongs to the Imidazolinone family of herbicides .


Chemical Reactions Analysis

The degradation of Imazapyr has been carried out by three advanced oxidation processes involving iron ions as catalysts: Fenton’s reagent, photo-Fenton, and electro-Fenton . All processes were found to be rapid and efficient . The kinetic rate constant was found to be k=5.4×10^9 M^−1 s^−1 .


Physical And Chemical Properties Analysis

Imazapyr is an anionic, organic acid with a pKa of about 3.8 . It is non-volatile, degrades through photolysis in clear shallow waters, and is both persistent and mobile in soil .

Scientific Research Applications

Transgenic Plant Development

5-Acetyl Imazapyr, known for its herbicidal properties, plays a significant role in the development of transgenic plants. Its mechanism involves inhibiting the enzymatic activity of acetohydroxyacid synthase, crucial for the biosynthesis of essential amino acids. This inhibition is used to select transgenic meristematic cells in various plants like soybean and cotton, leading to the development of fertile transgenic plants. This approach has proven effective in producing variety-independent transgenic soybean plants with a high success rate (Aragão et al., 2000), and similarly in cotton (Aragão et al., 2005).

Herbicide Resistance in Crops

Imazapyr is part of the imidazolinone herbicides group, which includes various other herbicides. These are used to control weeds by inhibiting acetohydroxyacid synthase (AHAS). Discoveries of variant AHAS genes have led to the creation of imazapyr-resistant crops like maize, wheat, rice, oilseed rape, and sunflower through conventional breeding methods. These crops show resistance to a broad spectrum of grass and broadleaf weeds, including those closely related to the crop and some key parasitic weeds (Tan et al., 2005).

Impact on Plant Physiology and Microbial Communities

Imazapyr's long-term residuals can be absorbed by edible parts of plants, affecting the leaf structure, photosynthetic efficiency, and metabolites of plants like Arabidopsis thaliana. It also impacts the structures of microorganisms in the phyllosphere. Studies have shown differences in plant growth, sugar accumulation, and changes in microbial communities under the influence of imazapyr (Zhao et al., 2020). Additionally, it affects the chlorophyll synthesis and photosynthesis in plants (Qian et al., 2013).

Environmental Persistence and Impact

Studies on the persistence and sorption of imazapyr in soils have been conducted to understand its long-term environmental impact. For instance, research in Argentina highlighted the herbicide's persistence in soils and its potential for leaching into groundwater, raising concerns about environmental safety (Gianelli et al., 2014). Similarly, its long-term fate and potential risks when used on railway embankments were studied in Sweden, demonstrating its presence in the environment years after application (Börjesson et al., 2004).

Safety And Hazards

The U.S. Environmental Protection Agency (EPA) classifies Arsenal and Habitat, which contain Imazapyr, as category III (Low Toxicity) with a signal word of CAUTION . Imazapyr has low toxicity if individuals get residues on their skin, and very low toxicity if it is eaten or inhaled . It was not irritating to rabbit eyes, but was mildly irritating when applied to the skin .

Future Directions

The Washington State Department of Transportation (WSDOT) is considering the future use of Arsenal for non-selective weed and brush control and Habitat for non-selective control of weeds growing near surface water . Another study aimed to validate the effect of Imazapyr on Spartina alterniflora and soil . The results showed no side effects on mangrove plants in the spraying area . The highest control efficiency (95.9%) was given by 2604 mL/acre of AGE 809 + 6070 mL/acre 25% Imazapyr .

properties

IUPAC Name

5-acetyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-7(2)15(4)14(22)17-12(18-15)11-10(13(20)21)5-9(6-16-11)8(3)19/h5-7H,1-4H3,(H,20,21)(H,17,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMRKLGBLCDQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)C(=O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl Imazapyr

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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